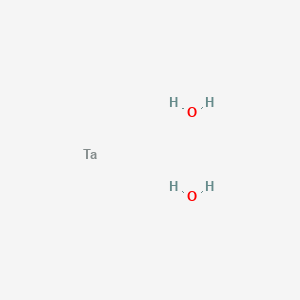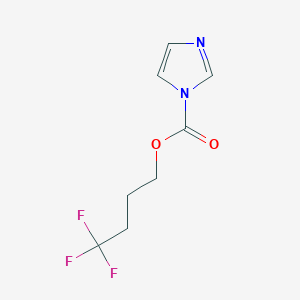
Triaconta-18,21,24,27-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triaconta-18,21,24,27-tetraenoic acid is a very long-chain ω−6 fatty acid. It is a derivative of triacontanoic acid, characterized by the presence of four double bonds located at positions 18, 21, 24, and 27.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triaconta-18,21,24,27-tetraenoic acid typically involves the elongation of shorter-chain fatty acids through a series of desaturation and elongation reactions. The process often starts with the synthesis of a precursor fatty acid, which is then subjected to desaturation to introduce double bonds at specific positions. The reaction conditions usually involve the use of specific desaturase enzymes or chemical catalysts under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These microorganisms are engineered to express the necessary enzymes for the elongation and desaturation of fatty acids .
Analyse Chemischer Reaktionen
Types of Reactions
Triaconta-18,21,24,27-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the molecule can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Triaconta-18,21,24,27-tetraenoic acid has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Potential therapeutic applications in treating inflammatory diseases due to its ω−6 fatty acid properties.
Industry: Used in the production of specialized lubricants and surfactants.
Wirkmechanismus
The mechanism of action of triaconta-18,21,24,27-tetraenoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The double bonds in the molecule allow for greater flexibility and permeability of the membrane. Additionally, it can act as a precursor for the synthesis of bioactive lipid mediators that play roles in inflammation and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosapentaenoic acid (EPA): A long-chain ω−3 fatty acid with five double bonds.
Docosahexaenoic acid (DHA): Another long-chain ω−3 fatty acid with six double bonds.
Arachidonic acid: A long-chain ω−6 fatty acid with four double bonds at different positions.
Uniqueness
Triaconta-18,21,24,27-tetraenoic acid is unique due to its specific double bond positions and its very long carbon chain length. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
596822-07-0 |
|---|---|
Molekularformel |
C30H52O2 |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
triaconta-18,21,24,27-tetraenoic acid |
InChI |
InChI=1S/C30H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h3-4,6-7,9-10,12-13H,2,5,8,11,14-29H2,1H3,(H,31,32) |
InChI-Schlüssel |
PGNPRGUAPIIGCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


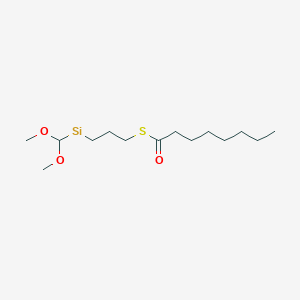
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)

![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
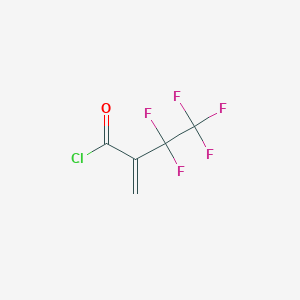
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
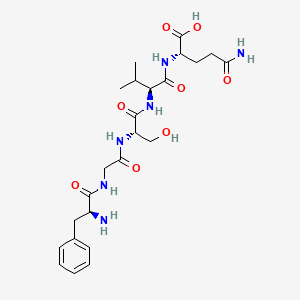
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
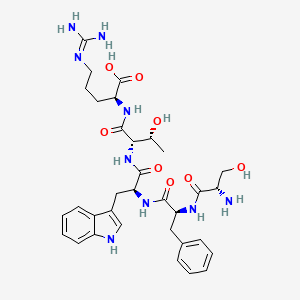
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
